molecular formula C17H16ClN3O3S B2769709 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 1903689-45-1

5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No.: B2769709
CAS No.: 1903689-45-1
M. Wt: 377.84
InChI Key: BZMIKLRRINGZKM-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is an organic compound notable for its complex structure, which includes both benzamide and pyrimidine moieties. Its diverse chemical properties make it a subject of interest across various fields, including medicinal chemistry, organic synthesis, and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide typically involves multi-step processes. One common method begins with the preparation of the benzamide derivative via acylation reactions, followed by the introduction of the methoxy group through methylation reactions. The pyrimidine ring is constructed through cyclization reactions involving appropriate thioamide intermediates.

Industrial Production Methods

For industrial-scale production, the processes are optimized to improve yield and reduce costs. This often involves using readily available starting materials, catalysts to accelerate reactions, and refining purification techniques to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thieno and pyrimidine rings, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions primarily affect the nitro or carbonyl groups within the structure.

  • Substitution: The aromatic ring allows for electrophilic aromatic substitution, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

  • Oxidation: Using reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Employing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Utilizing halogenating agents or nitrating mixtures under controlled temperatures.

Major Products Formed

The major products depend on the reaction type: oxidation yields oxidized derivatives, reduction leads to reduced forms, and substitution results in various substituted benzamides.

Scientific Research Applications

5-Chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide finds applications in:

  • Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.

  • Biology: Serving as a probe to study enzyme-substrate interactions, given its structural complexity.

  • Medicine: Potentially used in drug design and development due to its bioactive core, which may interact with biological targets.

  • Industry: Applied in developing new materials or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism by which the compound exerts its effects involves:

  • Interaction with specific molecular targets such as enzymes or receptors.

  • The aromatic rings and functional groups can engage in hydrogen bonding, hydrophobic interactions, and Van der Waals forces.

  • Pathways like signal transduction or metabolic processes might be influenced by the compound's binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: Lacks the chloro group, which can affect its reactivity and interaction profile.

  • 5-chloro-2-methoxybenzamide: Lacks the pyrimidine moiety, altering its biological activity.

  • 2-methyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-yl derivatives: Similar core structure but different substituents affecting their properties.

Highlighting Uniqueness

The unique combination of benzamide and pyrimidine in 5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide makes it distinctive for both chemical reactivity and potential bioactivity, setting it apart from other similar compounds.

This compound stands as a versatile tool for researchers across various scientific disciplines, reflecting the interplay between structure and function in organic chemistry.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-10-20-16-12(5-8-25-16)17(23)21(10)7-6-19-15(22)13-9-11(18)3-4-14(13)24-2/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMIKLRRINGZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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